Stibophen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

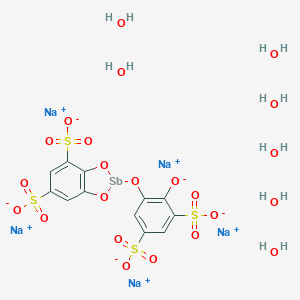

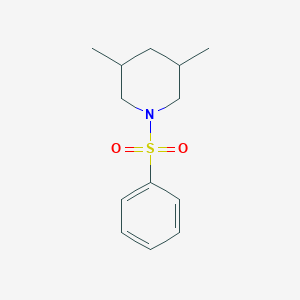

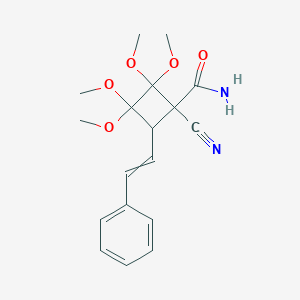

Le stibophène, également connu sous le nom de pentasodium 2-(2-oxido-3,5-disulfonatophénoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, est un composé anthelminthique initialement développé par Bayer. Il est principalement utilisé pour le traitement de la schistosomiase, une maladie parasitaire causée par des douves sanguines. Le stibophène est classé comme un composé d'antimoine trivalent et est administré par injection intramusculaire .

Méthodes De Préparation

La synthèse du stibophène implique la réaction du trioxyde d'antimoine avec l'acide catéchol disulfonique. Les conditions réactionnelles incluent généralement le chauffage du mélange sous reflux en présence d'un solvant approprié. Les méthodes de production industrielle peuvent impliquer l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Le stibophène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le stibophène peut être oxydé pour former des composés d'antimoine à un état d'oxydation plus élevé.

Réduction : Il peut être réduit en composés d'antimoine à un état d'oxydation plus faible.

Substitution : Le stibophène peut subir des réactions de substitution où les groupes sulfonate sont remplacés par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Le stibophène a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés d'antimoine.

Biologie : Le stibophène est utilisé pour étudier les voies biochimiques des organismes parasites, en particulier les schistosomes.

Médecine : Son application principale est le traitement de la schistosomiase.

Industrie : Le stibophène est utilisé dans la production d'autres composés et matériaux à base d'antimoine.

5. Mécanisme d'action

Le stibophène exerce ses effets en inhibant l'enzyme phosphofructokinase, qui est essentielle à la glycolyse dans les vers parasites. En se liant au groupe sulfhydryle (–SH) de l'enzyme, le stibophène perturbe la voie glycolytique, ce qui entraîne la paralysie et la mort des vers. Les vers perdent ensuite leur prise sur les veines mésentériques, subissent un déplacement hépatique et sont finalement phagocytés par les cellules hépatiques .

Mécanisme D'action

Stibophen exerts its effects by inhibiting the enzyme phosphofructokinase, which is essential for glycolysis in parasitic worms. By binding to the sulfhydryl (–SH) group of the enzyme, this compound disrupts the glycolytic pathway, leading to paralysis and death of the worms. The worms then lose their hold on the mesenteric veins, undergo hepatic shift, and are eventually phagocytosed by liver cells .

Comparaison Avec Des Composés Similaires

Le stibophène est unique parmi les composés d'antimoine en raison de sa structure et de son mode d'action spécifiques. Des composés similaires comprennent :

Stibogluconate de sodium (SSG) : Utilisé dans le traitement de la leishmaniose.

Tartrate d'antimonyl de potassium :

Antimoine bis(4,5-dihydroxybenzène-3,5-disulfonate) : Un autre composé à base d'antimoine ayant des applications similaires.

Le stibophène se distingue par son inhibition spécifique de la phosphofructokinase et son efficacité dans le traitement de la schistosomiase avec une toxicité relativement faible .

Propriétés

Numéro CAS |

15489-16-4 |

|---|---|

Formule moléculaire |

C12H18Na5O23S4Sb |

Poids moléculaire |

895.2 g/mol |

Nom IUPAC |

pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |

InChI |

InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |

Clé InChI |

ZDDUXABBRATYFS-UHFFFAOYSA-F |

SMILES |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |

| 15489-16-4 | |

Synonymes |

fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)

![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)

![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)